Cyclopropylacetonitrile
Overview
Description
Stereoselective Synthesis of Cyclopropylacetonitrile
Cyclopropylacetonitrile and its derivatives are synthesized through various methods, including stereocontrolled cyclopropanation reactions. One such method involves the reaction between 2-diazo-2-phenylacetonitrile and electron-rich olefins, catalyzed by a chiral dirhodium complex, which allows for the stereoselective construction of nitrile-substituted cyclopropanes .
Synthesis Analysis
The synthesis of nitrile-substituted cyclopropanes can also be achieved through a base-promoted annulation reaction, which is highly efficient and yields moderate to excellent results. This method is compatible with a range of 2-arylacetonitriles and α-bromoennitriles, proceeding via tandem Michael-type addition followed by intramolecular cyclization . Additionally, Ti(II)-mediated conversion of alpha-heterosubstituted nitriles to functionalized cyclopropylamines has been reported, with a chelation effect facilitating the cyclopropanation step .
Molecular Structure Analysis
The molecular structure of cyclopropylacetonitrile derivatives can be complex, as demonstrated by the synthesis of 1a,1b,2,5-tetrahydro-1H-5a-aza-cyclopropa[a]indenes through cyclodimerization reactions. These polycyclic compounds exhibit novel polyfunctionalization and can be synthesized via a one-pot domino reaction .
Chemical Reactions Analysis
Cyclopropylacetonitrile derivatives participate in various chemical reactions. For instance, the aminolysis of S-phenyl cyclopropanecarboxylates in acetonitrile has been studied, revealing a stepwise mechanism with rate-limiting breakdown of a zwitterionic tetrahedral intermediate . Moreover, cyclopropylisonitriles have been synthesized and used in Ugi four-component reactions to produce new dipeptides, with their structures confirmed by X-ray crystallography .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropylacetonitrile derivatives can be inferred from their reactivity in synthesis and subsequent reactions. For example, the reaction of 1,1-dichloro-2-(chloromethyl)cyclopropane with carbanions in the presence of a catalyst yields 1,2-disubstituted methylenecyclopropanes, indicating the influence of the cyclopropyl group on the reaction outcome . The crystal structure of a cyclopropylacetonitrile derivative, [1–9-NαC]-Linusorb B3, has been elucidated, showing intra- and intermolecular hydrogen bonding that contributes to its stability .
Scientific Research Applications
Biological Activity and Enzyme Inhibition
Cyclopropylacetonitrile, as a part of the cyclopropyl group, shows significant promise in the realm of biological activities. Cyclopropyl derivatives are known for a broad spectrum of biological properties, including enzyme inhibition, antifungal, herbicidal, antimicrobial, and antitumor activities. For instance, cyclopropylamines, closely related to cyclopropylacetonitrile, have been utilized as inhibitors of the quinoprotein methylamine dehydrogenase, demonstrating a mechanism-based inhibition and causing covalent cross-linking of protein subunits (Denton, Cheng, & Davies, 2008), (Davidson & Jones, 1991).
Impact on Drug Efficacy and Stability
Cyclopropylacetonitrile's structural attributes contribute significantly to the efficacy and stability of pharmaceutical compounds. The incorporation of the cyclopropyl group in drug molecules has been increasingly utilized to improve potency and reduce off-target effects. This is due to its unique features like coplanarity of carbon atoms and enhanced π-character of C-C bonds, which can address multiple challenges in drug discovery (Talele, 2016).
Synthesis of Heterocycles in Medicinal Chemistry
Cyclopropylacetonitrile plays a pivotal role in the synthesis of heterocycles, which are central to medicinal chemistry. Arylacetonitriles, which include cyclopropylacetonitrile, are utilized as versatile building blocks for constructing diverse biologically active structures. These intermediates engage in synthetic transformations leading to a variety oftherapeutically significant compounds (Lindsay-Scott & Gallagher, 2017).
Development of Chiral Cyclopropane Units
The development of chiral cyclopropane units, which include cyclopropylacetonitrile derivatives, has been a significant area of research. These chiral units are used to synthesize various compounds with asymmetric cyclopropane structures. This synthesis is crucial for exploring bioactive conformations and enhancing the activity of biologically active compounds (Kazuta, Matsuda, & Shuto, 2002).
Applications in Chemical Reactions
Cyclopropylacetonitrile is also used in various chemical reactions. For instance, it plays a role in the synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. This method demonstrates the utility of cyclopropylacetonitrile in creating structurally complex and functionally diverse molecules (Ye et al., 2022).
Safety And Hazards
properties
IUPAC Name |
2-cyclopropylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N/c6-4-3-5-1-2-5/h5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUQRRGKJKMEIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349180 | |
Record name | cyclopropylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropylacetonitrile | |
CAS RN |
6542-60-5 | |
Record name | cyclopropylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-cyclopropylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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